
4-Methoxypiperidine
Overview
Description
4-Methoxypiperidine (CAS: 4045-24-3) is a six-membered heterocyclic amine with a methoxy group (-OCH₃) at the 4-position of the piperidine ring. Its molecular formula is C₆H₁₃NO (molecular weight: 115.18 g/mol), and it exists as a liquid at room temperature (boiling point: 44°C at 9.0 Mbar) with a density of 0.930 g/mL and a refractive index of 1.459–1.461 . The compound is widely used in pharmaceutical synthesis due to its role as a versatile building block in ligands, enzyme inhibitors, and catalysts. For example:
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxypiperidine can be synthesized through several methods. One common approach involves the hydrogenation of 4-methoxypyridine using palladium on carbon as a catalyst. The reaction is typically carried out in methanol at room temperature under a hydrogen atmosphere for several hours . Another method involves the reaction of 4-bromoquinuclidine with a suitable nucleophile under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and high yield. The process involves the use of hydrogen gas and a palladium catalyst, ensuring the selective reduction of the pyridine ring to form the desired piperidine derivative .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypiperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the piperidine ring .
Scientific Research Applications
Anticancer Activity
4-Methoxypiperidine has been utilized in the development of novel anticancer agents, particularly targeting oesophageal cancer (OC). Research has indicated that modifications to the methoxy group on the piperidine ring can significantly impact the potency of compounds against OC cell lines.
- Case Study: Kinase Inhibitors
A ligand-centered approach combined with phenotypic screening led to the synthesis of 54 pyrazolo[3,4-d]pyrimidine derivatives, among which compounds containing this compound showed promising antiproliferative activity. The lead compound demonstrated submicromolar potency against OC cell lines (EC50 values as low as 0.83 μM) .
Compound | EC50 (µM) | Target |
---|---|---|
2C4 | 0.83 | OE33 |
2D7 | <1.0 | FLO-1 |
This study highlights the importance of the methoxy group's position and size in enhancing biological activity, indicating that specific modifications can yield more effective therapeutic agents.
Neuropharmacological Research
In neuropharmacology, this compound derivatives have been explored for their potential in treating neurological disorders by modulating neurotransmitter systems. The compound's ability to interact with various receptors makes it a candidate for further exploration in this domain.
Insect Control
This compound has been incorporated into agrochemical formulations aimed at controlling agricultural pests. One notable application is its use in developing proinsecticides that target sucking insects and mites.
- Case Study: Spiropidion Development
The discovery of spiropidion, a proinsecticide based on spiro N-methoxy piperidine derivatives, showcases its effectiveness against key agricultural pests. Spiropidion acts systemically within plants, providing effective control over various sucking pests while minimizing environmental impact .
Application | Target Pests | Mode of Action |
---|---|---|
Spiropidion | Aphids, Mites | Systemic insecticide |
This innovative approach emphasizes the potential of this compound in developing sustainable pest management solutions.
Chemical Synthesis and Research
This compound serves as a valuable building block in synthetic organic chemistry. Its derivatives are synthesized for various applications, including drug discovery and materials science.
Mechanism of Action
The mechanism of action of 4-Methoxypiperidine involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The biological and chemical behavior of piperidine derivatives is highly dependent on substituent type and position. Below is a comparative analysis:
Table 1: Key Properties of 4-Methoxypiperidine and Analogous Compounds
Key Observations :
- Polarity : The methoxy group in this compound increases polarity compared to 4-Methylpiperidine, enhancing solubility in polar solvents.
- Salt Forms : Hydrochloride salts (e.g., this compound HCl) improve crystallinity and stability, critical for pharmaceutical formulations .
Catalytic Ligands
- This compound acts as a ligand (L3 ) in nickel-catalyzed C–P bond formation, achieving yields up to 71% . In contrast, BINAP (used in ) relies on phosphine coordination, which may offer different electronic stabilization for transition metals.
- Palladium-catalyzed coupling reactions (e.g., with 1,2-dibromobenzene) utilize this compound to generate arylpiperidine derivatives, highlighting its role in C–N bond formation .
Enzyme Inhibitors
- RB-036 (4-Methoxy-1-(4-octylphenethyl)piperidine): Exhibits sphingosine kinase inhibition via hydrophobic interactions from the octylphenethyl group, with the methoxy group optimizing binding affinity .
- 111c (4-Chloro-6,7-dimethoxy-2-(4-methoxypiperidin-1-yl)-quinoline): The this compound moiety contributes to G9a histone methyltransferase inhibition by occupying a hydrophobic pocket .
Comparison with 4-Chloropiperidine Derivatives :
Chloro substituents (e.g., in EGFR inhibitors like 3 ) enhance electrophilicity, facilitating nucleophilic attacks in kinase binding sites . However, methoxy groups are less reactive but provide better metabolic stability.
Key Trends :
Biological Activity
4-Methoxypiperidine is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, and potential applications in medicine, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of 113.18 g/mol. The structure features a piperidine ring with a methoxy group (-OCH₃) attached at the fourth position, which influences its interaction with biological targets.
Biological Activity Spectrum
Recent studies have highlighted the broad spectrum of biological activities associated with this compound and its derivatives. These include:
- Antitumor Activity : Research indicates that modifications to the piperidine ring can enhance antitumor activity. For instance, in a study involving various piperidine derivatives, this compound exhibited moderate antiproliferative effects against cervical cancer cell lines, demonstrating its potential as an anticancer agent .
- Neurological Effects : The compound has been evaluated for its effects on the central nervous system. In silico studies suggest that this compound may interact with neurotransmitter receptors, indicating potential applications in treating neurological disorders .
- Antimicrobial Properties : Preliminary investigations have shown that derivatives of this compound possess antimicrobial activity, making them candidates for further development as antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound typically involves the alkylation of piperidine with methanol under acidic conditions. Various derivatives have been synthesized to enhance specific biological activities. Notably, compounds with structural modifications at different positions on the piperidine ring have shown varied potency in biological assays.
Compound | Structure | Biological Activity | EC50 (µM) |
---|---|---|---|
This compound | Structure | Moderate antiproliferative activity | N/A |
2C4 (modified) | Structure | Potent against OE33 cells | 0.83 |
Chalcone derivative with 4-methoxy substitution | Structure | Significant anti-cervical cancer activity | N/A |
Case Studies
- Anticancer Research : A study demonstrated that this compound derivatives exhibited significant antitumor effects in vitro against cervical cancer cells. The most potent derivatives were those modified at specific positions on the piperidine ring, enhancing their binding affinity to cancer-related targets such as VEGFR-2 .
- In Silico Evaluations : Using computational tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers predicted that this compound could interact with various enzyme targets and receptors, suggesting a wide range of potential pharmacological effects .
- Pharmacological Profile : A comprehensive evaluation of various piperidine derivatives indicated that those containing the 4-methoxy group showed promising results in treating central nervous system disorders, highlighting their potential as new therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 4-Methoxypiperidine, and how can purity be maximized?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting piperidine with methylating agents (e.g., methyl iodide) under alkaline conditions (triethylamine as a base) in solvents like dichloromethane or acetonitrile . Key factors influencing yield and purity include:
- Reaction temperature : Controlled heating (40–60°C) minimizes side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
- Analytical validation : Use GC-MS or HPLC to confirm purity (>95%) and monitor byproducts .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H NMR (δ ~3.3 ppm for methoxy protons, δ ~2.7–3.1 ppm for piperidine ring protons) and 13C NMR (δ ~55 ppm for methoxy carbon) provide structural confirmation .
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (m/z 129 for [M+H]+) and fragmentation patterns .
- Gas Chromatography : Coupled with flame ionization detection (GC-FID) for assessing purity and quantifying impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
Methodological Answer: Discrepancies often arise from variability in experimental design or biological models. To address this:
- Meta-analysis : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. For instance, I² >50% indicates significant heterogeneity, necessitating subgroup analysis by cell type or assay conditions .
- Standardized assays : Use validated models (e.g., HEK-293 cells for receptor binding studies) and replicate experiments under controlled conditions (pH, temperature) .
- Data normalization : Report activities as % inhibition relative to positive controls (e.g., reference ligands) to enable cross-study comparisons .
Q. What computational strategies enhance the design of this compound derivatives for selective receptor targeting?
Methodological Answer:
- Structure-Activity Relationship (SAR) modeling : Introduce substituents (e.g., halogens, sulfonyl groups) at the 4-position and evaluate docking scores using software like AutoDock Vina. For example, a trifluoromethyl group may improve binding affinity to GABA receptors .
- Molecular Dynamics (MD) simulations : Analyze ligand-receptor stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Asp138 in a target enzyme) .
- Free Energy Perturbation (FEP) : Predict binding free energy changes (ΔΔG) for derivative modifications, prioritizing candidates with ΔΔG < -2 kcal/mol .
Q. How can researchers optimize reaction conditions to mitigate low yields in this compound-based coupling reactions?
Methodological Answer:
- Catalyst screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for cross-coupling reactions. Pd(OAc)₂ with ligand XPhos improves efficiency in Suzuki-Miyaura reactions .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
Properties
IUPAC Name |
4-methoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYSHALLPAKUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193464 | |
Record name | 4-Methoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4045-24-3 | |
Record name | 4-Methoxypiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4045-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxypiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxypiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXYPIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQT8YK55HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.